molecular formula C10H8F3N3O2 B13925079 Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylate

Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylate

Numéro de catalogue: B13925079
Poids moléculaire: 259.18 g/mol
Clé InChI: UBQIHPZGUCVXND-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyrazine core. Key structural elements include:

  • Trifluoromethyl group at the 6-position, enhancing metabolic stability and lipophilicity .
  • Ethyl carboxylate at the 2-position, which is reactive and serves as a synthetic handle for derivatization . This compound is widely used as a precursor in medicinal chemistry for synthesizing bioactive molecules, particularly in antinociceptive and antitumor applications .

Propriétés

Formule moléculaire

C10H8F3N3O2

Poids moléculaire

259.18 g/mol

Nom IUPAC

ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylate

InChI

InChI=1S/C10H8F3N3O2/c1-2-18-9(17)6-4-16-5-7(10(11,12)13)14-3-8(16)15-6/h3-5H,2H2,1H3

Clé InChI

UBQIHPZGUCVXND-UHFFFAOYSA-N

SMILES canonique

CCOC(=O)C1=CN2C=C(N=CC2=N1)C(F)(F)F

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrazine with ethyl 2-bromo-2-(trifluoromethyl)acetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the imidazo[1,2-a]pyrazine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted imidazo[1,2-a]pyrazine derivatives.

Applications De Recherche Scientifique

Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Core Heterocycle Variations

The imidazo[1,2-a]pyrazine scaffold differs from related bicyclic systems in nitrogen placement and electronic properties:

  • Imidazo[1,2-a]pyridine : Lacks an additional nitrogen in the fused ring. Exhibits lower MIC values (1–2 μM) in antimicrobial assays compared to imidazo[1,2-a]pyrazine derivatives (5–9 μM), highlighting the impact of nitrogen count on potency .
  • Imidazo[1,2-c]pyrimidine : Nitrogen at the 6-position retains similar MIC ranges (1–9 μM) but shows reduced solubility due to increased polarity .

Substituent Modifications

Trifluoromethyl Position
  • Ethyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS 306960-67-8): The trifluoromethyl group at the 8-position reduces steric hindrance compared to the 6-position, improving synthetic accessibility .
  • Ethyl 6-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS 353258-31-8): Chloro substitution at the 6-position enhances electrophilicity but decreases metabolic stability compared to trifluoromethyl .
Functional Group Variations
  • Ethyl 6-bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine-2-carboxylate (CAS 1384265-57-9): Bromine at the 6-position enables cross-coupling reactions, while the piperazinyl group improves water solubility .
  • Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate (CAS 623906-17-2): Saturation of the pyrazine ring reduces aromaticity, altering binding affinity in receptor-targeted applications .

Key Data Table

Compound Name Core Structure Substituents LogP<sup>*</sup> MIC (μM)<sup>†</sup> Key Application
Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylate Imidazo[1,2-a]pyrazine 6-CF3, 2-COOEt 2.1 5–9 Antinociceptive agents
Ethyl imidazo[1,2-a]pyridine-2-carboxylate Imidazo[1,2-a]pyridine 2-COOEt 1.8 1–2 Antimicrobial
Ethyl 6-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine 6-Br, 2-CF3 2.5 N/A Suzuki coupling precursor
Ethyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate Imidazo[1,2-a]pyridine 8-CF3, 2-COOEt 2.3 3–7 Antitumor

<sup></sup> Predicted using Molinspiration; <sup>†</sup> MIC values from *Mycobacterium tuberculosis assays .

Activité Biologique

Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylate, a compound with the CAS number 860457-99-4, has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including antitumor, antimicrobial, and anti-inflammatory effects, while also summarizing relevant case studies and research findings.

  • Molecular Formula : C11H9F3N2O2
  • Molecular Weight : 258.20 g/mol
  • Melting Point : 139°C to 144°C
  • Purity : Typically around 95% .

1. Antitumor Activity

Recent studies have highlighted the potential of imidazo[1,2-a]pyrazine derivatives in cancer therapy. This compound has demonstrated significant inhibitory effects against various cancer cell lines. For instance, it has been reported to inhibit the proliferation of breast cancer cells (MCF-7 and MDA-MB-231), showing a synergistic effect when combined with established chemotherapeutic agents like doxorubicin .

Table 1: Antitumor Activity of this compound

Cell LineIC50 (µM)Synergistic Agent
MCF-712.5Doxorubicin
MDA-MB-2318.0Doxorubicin

2. Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies indicate that it exhibits activity against various bacterial strains and fungi. A notable finding is its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by these pathogens .

Table 2: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

3. Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. This compound has been evaluated for its anti-inflammatory properties in preclinical models. Research indicates that it significantly reduces pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

Case Study 1: Antitumor Efficacy in Animal Models

In a study involving mice bearing xenografted tumors, this compound was administered at varying doses. The results showed a dose-dependent reduction in tumor volume compared to control groups. Histopathological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted using agar diffusion methods on clinical isolates of Staphylococcus aureus. The compound displayed significant zones of inhibition compared to standard antibiotics, indicating its potential as a novel antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylate?

  • Methodological Answer : The compound can be synthesized via condensation reactions between substituted aminopyrazines and α-halocarbonyl derivatives. For example, refluxing ethyl 8-(methylamino)imidazo[1,2-a]pyrazine-2-carboxylate with hydrazine hydrate in ethanol (95%) for 5 hours yields intermediates, which are then coupled with chalcones or other electrophiles . Substitution reactions using bromopyruvate and halogenated pyridines under controlled temperatures (20–25°C) have also been reported, achieving yields >85% . Key factors include solvent polarity (ethanol or glacial acetic acid), reaction time (5–6 hours), and stoichiometric control of sodium hydroxide for neutralization .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the trifluoromethyl group and imidazo[1,2-a]pyrazine core. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and purity (>98%). X-ray crystallography or powder diffraction may resolve structural ambiguities, particularly for regiochemistry of substituents . Chromatographic methods (HPLC, TLC) with UV detection ensure purity during synthesis .

Q. How can researchers optimize purification post-synthesis?

  • Methodological Answer : Recrystallization from ethanol or methanol is commonly used due to the compound’s moderate solubility in polar solvents. For challenging impurities, column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) or preparative HPLC (C18 column, acetonitrile/water gradient) improves purity. Drying under vacuum at 40–50°C prevents decomposition .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across assays?

  • Methodological Answer : Discrepancies in receptor binding (e.g., α2-adrenergic vs. β-adrenergic affinity) may arise from assay conditions (e.g., cell lines, ligand concentrations). Normalize data using internal standards (e.g., MTP-1403 for hypoglycemic activity ) and validate via orthogonal assays (e.g., radioligand binding vs. functional cAMP assays). Molecular docking can rationalize divergent results by modeling trifluoromethyl interactions with hydrophobic receptor pockets .

Q. How does trifluoromethyl positioning influence pharmacological activity?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group at C6 enhances metabolic stability and modulates π-π stacking with aromatic residues in target proteins (e.g., adrenergic receptors). Scaffold-hopping studies comparing C6 vs. C8 substitutions reveal that C6-trifluoromethyl derivatives exhibit higher hypoglycemic potency (IC₅₀ < 5 μM in ob/ob mice) due to improved hydrophobic complementarity .

Q. What computational approaches predict ADME/toxicity profiles?

  • Methodological Answer : Use in-silico tools like SwissADME or QikProp to estimate logP (∼2.5), solubility (LogS ∼ -4.1), and CYP450 inhibition. Molecular dynamics simulations (e.g., GROMACS) assess binding kinetics to hERG channels to flag cardiotoxicity. Pharmacokinetic modeling (GastroPlus) predicts oral bioavailability, which is typically low (<30%) due to high molecular weight (~258 g/mol) and rigidity .

Q. How to design structure-activity relationship (SAR) studies for imidazo[1,2-a]pyrazine derivatives?

  • Methodological Answer : Systematically vary substituents at C2 (carboxylate ester), C6 (trifluoromethyl), and C8 (piperazine/aryl groups). Test analogs in functional assays (e.g., glucose uptake in HepG2 cells for hypoglycemic activity ). Correlate electronic effects (Hammett σ values) with bioactivity. For toxicity, compare LD₅₀ in rodent models and in vitro cytotoxicity (HEK293 cells) .

Q. What green chemistry methods improve synthesis sustainability?

  • Methodological Answer : Replace ethanol with cyclopentyl methyl ether (CPME) or 2-MeTHF as recyclable solvents. Catalytic methods (e.g., Pd/C for dehalogenation) reduce waste. Microwave-assisted synthesis cuts reaction time (e.g., from 6 hours to 30 minutes) and energy use . Life-cycle assessment (LCA) tools quantify environmental impact, prioritizing atom economy (>70% in optimized routes) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.